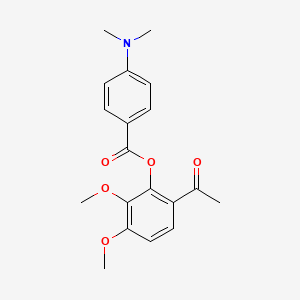
rac Dehydro-O-desmethyl Venlafaxine
Übersicht
Beschreibung
rac Dehydro-O-desmethyl Venlafaxine: is a chemical compound that is structurally related to venlafaxine, a well-known antidepressant. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers. It is often studied for its potential pharmacological effects and its role as a metabolite of venlafaxine.
Wissenschaftliche Forschungsanwendungen
rac Dehydro-O-desmethyl Venlafaxine has several scientific research applications:
Wirkmechanismus
Target of Action
The primary target of rac Dehydro-O-desmethyl Venlafaxine, also known as Desvenlafaxine, is the serotonin-norepinephrine reuptake inhibitor (SNRI) class . It is the active metabolite of Venlafaxine . The R-enantiomer of Venlafaxine is a potent inhibitor of both serotonin and noradrenaline reuptake, whereas the S-enantiomer is more selective in inhibiting serotonin reuptake .
Mode of Action
Desvenlafaxine works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these substances in the brain . This helps to restore the balance of these neurotransmitters, which can improve mood and relieve symptoms of depression .
Biochemical Pathways
Desvenlafaxine is primarily metabolized by conjugation, mediated by UGT isoforms, and to a minor extent, through oxidative metabolism . O-glucuronide conjugation is likely catalyzed by UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 . CYP3A4 and potentially CYP2C19 mediate the oxidative metabolism (N-demethylation) of Desvenlafaxine .
Pharmacokinetics
The pharmacokinetics of Desvenlafaxine involves absorption, distribution, metabolism, and elimination (ADME). The major difference between Venlafaxine and Desvenlafaxine is the potential for drug interaction. Venlafaxine is mainly metabolized by CYP2D6 while Desvenlafaxine is conjugated by UGT; therefore, Desvenlafaxine is less likely to cause drug-drug interaction when taken with medications affecting the CYP2D6 pathway .
Result of Action
The result of Desvenlafaxine’s action is the alleviation of depressive symptoms. By inhibiting the reuptake of serotonin and norepinephrine, it increases the levels of these neurotransmitters in the brain, which can improve mood and relieve symptoms of depression .
Action Environment
The action of Desvenlafaxine can be influenced by various environmental factors. For instance, the presence of other medications that affect the CYP2D6 pathway can impact the metabolism and efficacy of Desvenlafaxine . Additionally, individual variations in metabolic enzymes can also influence the drug’s action and efficacy .
Biochemische Analyse
Biochemical Properties
rac Dehydro-O-desmethyl Venlafaxine plays a role in biochemical reactions primarily as a metabolite of Venlafaxine. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is cytochrome P450 2D6 (CYP2D6), which metabolizes Venlafaxine to O-desmethyl Venlafaxine and subsequently to this compound . The interactions with CYP2D6 are crucial as they influence the pharmacokinetics and pharmacodynamics of the compound.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect serotonergic transmission, noradrenergic systems, and dopaminergic pathways . These effects are significant in understanding the compound’s impact on mental health and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to serotonin and norepinephrine transporters, inhibiting their reuptake and thereby increasing the levels of these neurotransmitters in the synaptic cleft . This mechanism is similar to that of Venlafaxine, but the specific interactions and effects of this compound may vary due to its unique structure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound undergoes significant first-pass metabolism in the intestine and liver, leading to the formation of its active metabolites . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating its potential impact on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have shown that the recommended daily dose of Venlafaxine is 75–225 mg, and similar dosage ranges may apply to its metabolites, including this compound . Threshold effects and toxicity levels need to be carefully monitored in these studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, to form its active metabolites . The generation of O-desmethyl Venlafaxine from Venlafaxine is the most important metabolic pathway, and this compound is a subsequent product of this pathway . These metabolic processes influence the compound’s pharmacokinetics and overall effects on the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound undergoes significant first-pass metabolism, which affects its bioavailability and distribution . Understanding these transport mechanisms is crucial for determining the compound’s therapeutic potential and safety profile.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with cellular components and its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac Dehydro-O-desmethyl Venlafaxine typically involves the reduction of a cyano intermediate in the presence of a transition metal catalyst under a hydrogen atmosphere. One common method includes reacting 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile with an alkylamine in a solvent, followed by reduction using a catalyst like Raney nickel .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: rac Dehydro-O-desmethyl Venlafaxine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation in the presence of catalysts such as palladium on carbon or Raney nickel.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Vergleich Mit ähnlichen Verbindungen
Venlafaxine: The parent compound, known for its antidepressant properties.
O-desmethylvenlafaxine: A major active metabolite of venlafaxine with similar pharmacological effects.
Desvenlafaxine: Another metabolite of venlafaxine, used as an antidepressant under the brand name Pristiq.
Uniqueness: rac Dehydro-O-desmethyl Venlafaxine is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other metabolites. Its racemic nature also allows for the study of enantiomer-specific effects and interactions.
Eigenschaften
IUPAC Name |
4-[1-(cyclohexen-1-yl)-2-(dimethylamino)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h6,8-11,16,18H,3-5,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCZNCWNSMBGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346600-38-1 | |
| Record name | Rac dehydro-o-desmethyl venlafaxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346600381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAC DEHYDRO-O-DESMETHYL VENLAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84ZK5B3ZT6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584911.png)

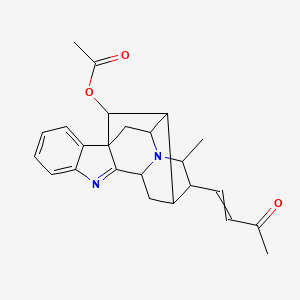
![4H-pyrimido[5,4-e][1,2,4]triazepine](/img/structure/B584920.png)
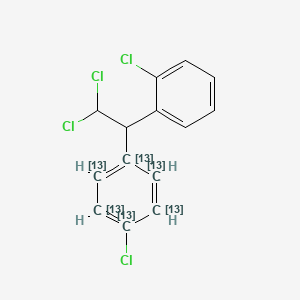
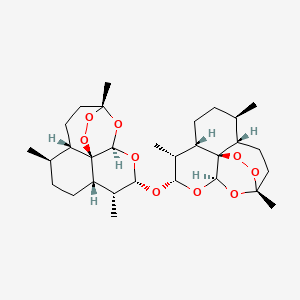
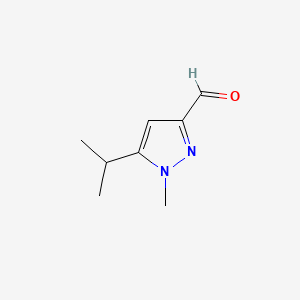
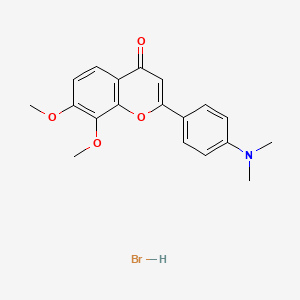
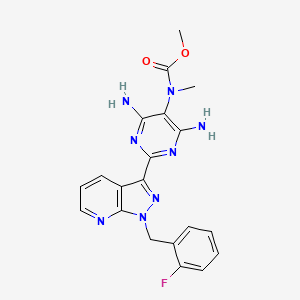

![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)-1,3-propanedione](/img/structure/B584932.png)
